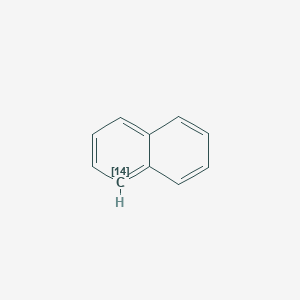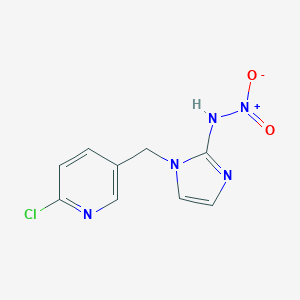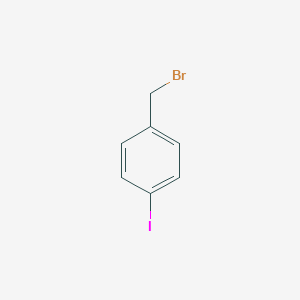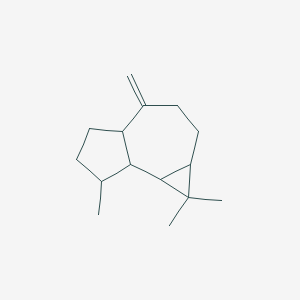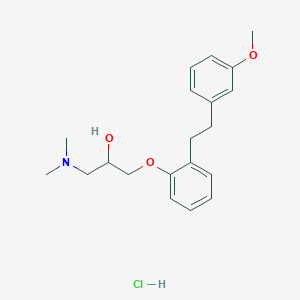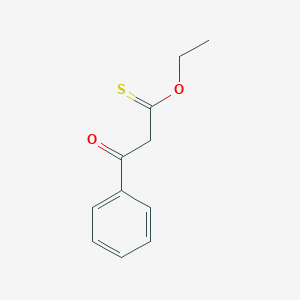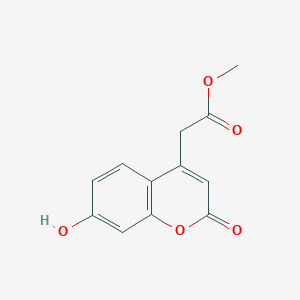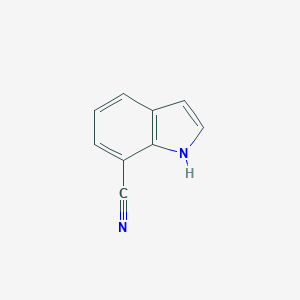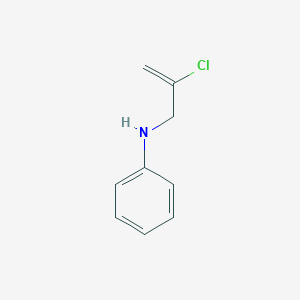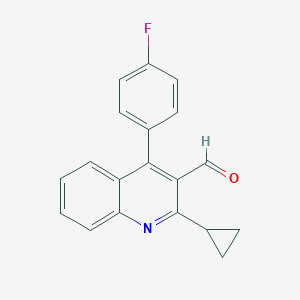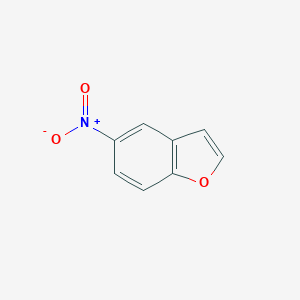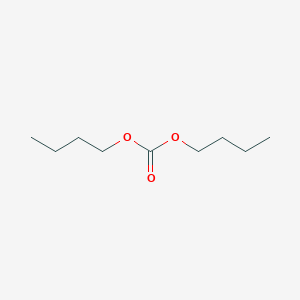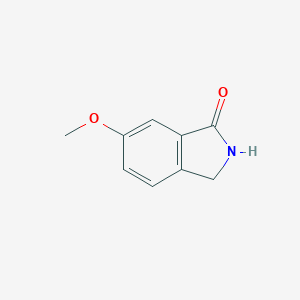
6-Metoxiisoindolin-1-ona
Descripción general
Descripción
6-Methoxyisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with a methoxy group at the sixth position. This compound is part of the isoindolinone family, which is known for its diverse biological activities and synthetic importance. Isoindolinones are found in various natural products and have been studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
6-Methoxyisoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
6-Methoxyisoindolin-1-one is a compound with diverse biological activities and synthetic importance . It has been studied as a potential inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) , a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kγ, by binding to the active site of the enzyme . This interaction can inhibit the activity of PI3Kγ, thereby affecting the downstream signaling pathways . The exact mode of interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of PI3Kγ by 6-Methoxyisoindolin-1-one affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kγ, the compound can potentially suppress these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of 6-Methoxyisoindolin-1-one’s action are primarily related to its inhibitory effect on PI3Kγ and the subsequent suppression of the PI3K/AKT/mTOR pathway . This can lead to decreased cell proliferation and survival, particularly in cancer cells . .
Action Environment
The action, efficacy, and stability of 6-Methoxyisoindolin-1-one can be influenced by various environmental factors. For instance, light irradiation has been found to improve the yields of this compound . Moreover, the compound should be stored in a well-ventilated place and kept in a tightly closed container
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with an amine and an isocyanide in a multicomponent reaction, followed by intramolecular amidation . Another method includes the lithiation of N’-benzyl-N,N-dimethylurea, followed by reaction with electrophiles to form substituted isoindolin-1-ones .
Industrial Production Methods: Industrial production of 6-Methoxyisoindolin-1-one typically involves scalable synthetic routes that ensure high yields and purity. The use of multicomponent reactions and efficient catalysts, such as phenylphosphonic acid, facilitates the large-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoindolinones and more complex heterocyclic compounds .
Comparación Con Compuestos Similares
Isoindolin-1-one: The parent compound without the methoxy group.
5-Bromo-6-methoxyisoindolin-1-one: A derivative with a bromine atom at the fifth position.
2-Benzyl-6-substituted-ethoxy-isoindolinone: A derivative with a benzyl group at the second position.
Uniqueness: 6-Methoxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the sixth position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
6-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFFTKSFOORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554124 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132680-54-7 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2,3-dihydro-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
